N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide
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Overview
Description
N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide is a chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide typically involves the reaction of 2,3-dihydro-1-benzofuran with sulfonamide derivatives under specific conditions. One common method includes the use of N-methylation reagents to introduce the methyl group into the benzofuran ring . The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-tumor and antibacterial properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares a similar benzofuran core but lacks the sulfonamide group.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Contains a benzodioxole ring instead of a benzofuran ring.
Uniqueness
N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide is unique due to its specific combination of a benzofuran ring with a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C9H11NO3S |
---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C9H11NO3S/c1-10-14(11,12)9-3-2-7-5-13-6-8(7)4-9/h2-4,10H,5-6H2,1H3 |
InChI Key |
JHZWZIBCWNPZLO-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(COC2)C=C1 |
Origin of Product |
United States |
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